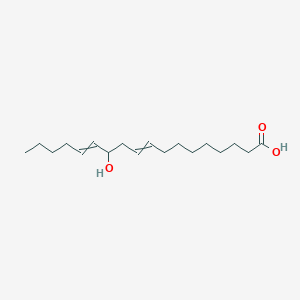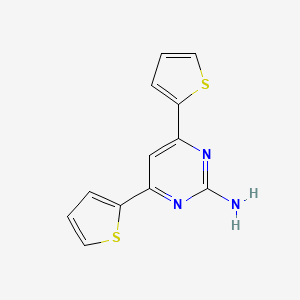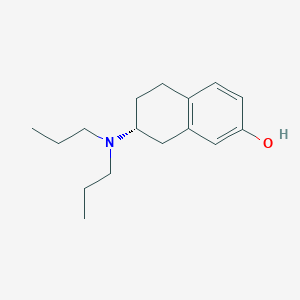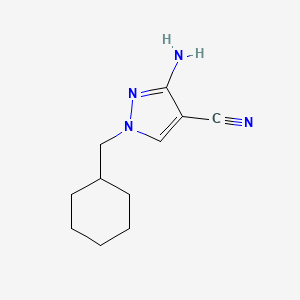
12-Hydroxyoctadeca-9,13-dienoic acid
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
12-Hydroxyoctadeca-9,13-dienoic acid can be synthesized through enzymatic or chemical methods. Enzymatic synthesis typically involves the use of lipoxygenase enzymes, which catalyze the hydroxylation of linoleic acid under controlled conditions . Chemical synthesis involves the oxidation of linoleic acid using specific reagents and conditions to achieve the desired hydroxylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes, where lipoxygenase enzymes are used to convert linoleic acid into the hydroxylated product. This method is preferred due to its specificity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
12-Hydroxyoctadeca-9,13-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different hydroxylated or keto derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .
Major Products Formed
Major products formed from these reactions include various hydroxylated derivatives, keto acids, and substituted fatty acids.
Aplicaciones Científicas De Investigación
12-Hydroxyoctadeca-9,13-dienoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 12-Hydroxyoctadeca-9,13-dienoic acid involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression related to lipid metabolism and inflammation . By binding to PPARγ, the compound modulates the transcription of target genes, influencing various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
9-Hydroxyoctadecadienoic acid: Another hydroxylated derivative of linoleic acid with similar biological activities.
13-Hydroxyoctadecadienoic acid: A closely related compound with hydroxylation at a different position, also known for its biological effects.
Uniqueness
Its ability to inhibit PPARγ and influence gene expression sets it apart from other similar compounds .
Propiedades
IUPAC Name |
12-hydroxyoctadeca-9,13-dienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,11-12,14,17,19H,2-8,10,13,15-16H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGWSRUBSQIDEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC(CC=CCCCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40836269 | |
| Record name | 12-Hydroxyoctadeca-9,13-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40836269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82854-54-4 | |
| Record name | 12-Hydroxyoctadeca-9,13-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40836269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(pyridin-3-ylmethyl)-1-[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B3156348.png)
![Cyclohexanecarboxylic acid, 4-[[[[4-(aminomethyl)cyclohexyl]carbonyl]amino]methyl]-, [trans(trans)]-](/img/structure/B3156350.png)
![5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3156360.png)





![2,6-Bis[(4R)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B3156406.png)
